molecular formula C10H13NO4S B1608192 3-[(Isopropylamino)sulfonyl]benzoic acid CAS No. 716358-46-2

3-[(Isopropylamino)sulfonyl]benzoic acid

Cat. No. B1608192
CAS RN: 716358-46-2
M. Wt: 243.28 g/mol
InChI Key: KYDKEDOKJHAVBZ-UHFFFAOYSA-N
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Description

“3-[(Isopropylamino)sulfonyl]benzoic acid” is an organic compound with the CAS Number: 716358-46-2 . It has a molecular weight of 243.28 . The IUPAC name for this compound is 3-[(isopropylamino)sulfonyl]benzoic acid .


Molecular Structure Analysis

The InChI code for “3-[(Isopropylamino)sulfonyl]benzoic acid” is 1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound “3-[(Isopropylamino)sulfonyl]benzoic acid” has a molecular weight of 243.28 . More detailed physical and chemical properties were not available in the sources I found.

Scientific Research Applications

Nickel-Catalyzed Sulfenylation of Unactivated Arenes

A study by Yang et al. (2015) highlights a nickel-catalyzed and benzoic acid-promoted direct sulfenylation of unactivated arenes, offering a pathway for efficient access to valuable aryl sulfides. This method demonstrates the role of benzoic acid derivatives in facilitating chemical reactions that produce compounds with broad applications, including pharmaceuticals and materials science (Yang et al., 2015).

Meta-C–H Functionalization of Benzoic Acid Derivatives

Li et al. (2016) report a general protocol for meta-C–H olefination of benzoic acid derivatives, utilizing a nitrile-based sulfonamide template. This process, which includes molecular oxygen as the terminal oxidant, underscores the importance of benzoic acid derivatives in organic synthesis, particularly for creating synthetically useful tools for organic synthesis with high selectivity (Li et al., 2016).

Induction of Multiple Stress Tolerance in Plants

Research by Senaratna et al. (2004) investigates the regulatory role of benzoic acid, along with sulfosalicylic acid and methyl salicylic acid, in inducing tolerance to various stresses in plants. This study suggests that the benzoic acid structural portion might play a crucial role in conferring stress tolerance, indicating potential agricultural applications (Senaratna et al., 2004).

Two-Photon-Generated Photoacid for 3D Microfabrication

Zhou et al. (2002) introduce a two-photon-activatable photoacid generator based on a benzoic acid derivative, showcasing its application in the efficient initiation of polymerization processes for 3D microfabrication. This illustrates the compound's potential in advanced manufacturing and materials science (Zhou et al., 2002).

Safety and Hazards

The safety information and Material Safety Data Sheet (MSDS) for “3-[(Isopropylamino)sulfonyl]benzoic acid” can be found on the product link provided by the manufacturer .

properties

IUPAC Name

3-(propan-2-ylsulfamoyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S/c1-7(2)11-16(14,15)9-5-3-4-8(6-9)10(12)13/h3-7,11H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDKEDOKJHAVBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366532
Record name 3-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Isopropylamino)sulfonyl]benzoic acid

CAS RN

716358-46-2
Record name 3-[(isopropylamino)sulfonyl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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